

Application Note: High-Performance Liquid Chromatography for Cefuroxime Axetil Assay

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Compound of Interest

Compound Name: *Ceftriaxone*

Cat. No.: *B1216817*

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Introduction

Cefuroxime axetil is a second-generation cephalosporin antibiotic widely used in the treatment of various bacterial infections. It is the axetil ester prodrug of cefuroxime, which enhances its oral bioavailability. Accurate and precise quantification of Cefuroxime Axetil in bulk drug and pharmaceutical dosage forms is crucial for ensuring its quality, safety, and efficacy. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique that offers high specificity, sensitivity, and resolution for the determination of Cefuroxime Axetil. This application note provides a detailed protocol for the assay of Cefuroxime Axetil using a reversed-phase HPLC (RP-HPLC) method, validated according to the International Council for Harmonisation (ICH) guidelines.

Principle

The method described herein utilizes reversed-phase chromatography to separate Cefuroxime Axetil from its potential degradation products and formulation excipients. The separation is achieved on a C18 stationary phase with an isocratic mobile phase composed of a phosphate buffer and an organic modifier. The analyte is detected and quantified using a UV-Vis detector at a specific wavelength.

Experimental Protocols

Instrumentation and Chromatographic Conditions

A summary of the HPLC instrumentation and chromatographic conditions is provided in the table below.

Parameter	Specification
HPLC System	Agilent 1260 Infinity II or equivalent with quaternary pump, autosampler, column oven, and DAD or UV-Vis detector
Column	C18, 250 mm x 4.6 mm, 5 μ m particle size
Mobile Phase	0.02M Potassium Dihydrogen Phosphate : Methanol : Acetonitrile (60:35:5 v/v/v)
Flow Rate	1.0 mL/min
Detection Wavelength	278 nm
Injection Volume	20 μ L
Column Temperature	35°C
Run Time	Approximately 15 minutes

Reagents and Standards

- Cefuroxime Axetil Reference Standard (purity > 99%)
- Potassium Dihydrogen Phosphate (KH_2PO_4), HPLC grade
- Methanol, HPLC grade
- Acetonitrile, HPLC grade
- Water, HPLC grade (obtained from a water purification system)

Preparation of Solutions

Mobile Phase Preparation (1 L):

- Weigh 2.72 g of Potassium Dihydrogen Phosphate and dissolve it in 600 mL of HPLC grade water.
- Add 350 mL of Methanol and 50 mL of Acetonitrile to the buffer solution.
- Mix thoroughly and sonicate for 15 minutes to degas the solution.
- Filter the mobile phase through a 0.45 μ m membrane filter before use.

Standard Stock Solution Preparation (1000 μ g/mL):

- Accurately weigh about 25 mg of Cefuroxime Axetil Reference Standard into a 25 mL volumetric flask.
- Dissolve the standard in a small amount of methanol and make up the volume with the mobile phase.
- Sonicate for 10 minutes to ensure complete dissolution.

Working Standard Solutions:

- Prepare a series of working standard solutions by appropriately diluting the stock solution with the mobile phase to obtain concentrations in the range of 10-100 μ g/mL.

Sample Preparation (Tablets):

- Weigh and finely powder 20 tablets.
- Accurately weigh a portion of the powder equivalent to 25 mg of Cefuroxime Axetil and transfer it to a 25 mL volumetric flask.
- Add about 15 mL of methanol and sonicate for 15 minutes to extract the drug.
- Make up the volume with the mobile phase and mix well.
- Filter the solution through a 0.45 μ m syringe filter, discarding the first few mL of the filtrate.

- Dilute the filtered solution with the mobile phase to obtain a final concentration within the calibration range (e.g., 50 µg/mL).

Method Validation Summary

The described HPLC method has been validated according to ICH guidelines, and the key validation parameters are summarized in the table below.

Validation Parameter	Result
Linearity Range	10 - 100 µg/mL
Correlation Coefficient (r^2)	> 0.999
Accuracy (% Recovery)	98.0% - 102.0%
Precision (% RSD)	< 2.0%
Limit of Detection (LOD)	0.5 µg/mL
Limit of Quantification (LOQ)	1.5 µg/mL
Specificity	No interference from common excipients or degradation products
Robustness	The method is robust to small, deliberate changes in flow rate, mobile phase composition, and column temperature.

System Suitability

Before starting the analysis, the chromatographic system should be equilibrated with the mobile phase for at least 30 minutes. The system suitability is checked by injecting the standard solution five times. The acceptance criteria are as follows:

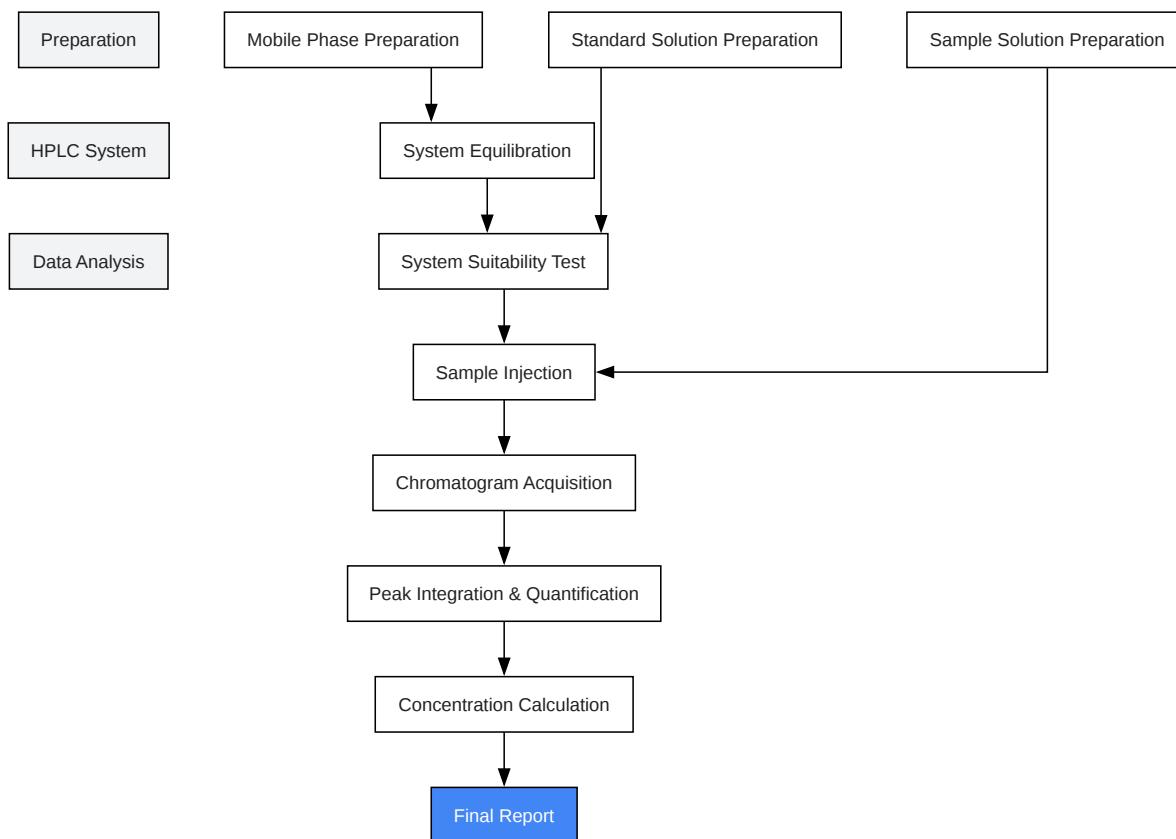
Parameter	Acceptance Criteria
Tailing Factor	≤ 2.0
Theoretical Plates	> 2000
% RSD of Peak Area	$\leq 2.0\%$

Data Presentation

The concentration of Cefuroxime Axetil in the sample solution is determined by comparing the peak area of the sample with the peak area of the standard solution. The following table provides an example of a calibration curve data.

Concentration ($\mu\text{g/mL}$)	Peak Area (mAU*s)
10	150234
20	301456
40	602890
60	904321
80	1205789
100	1507234

Experimental Workflow

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